Cholic acid glucuronide

Description

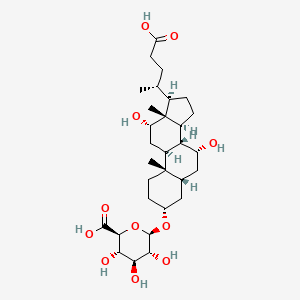

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLDVEUUCHVWMW-SXYQVCRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124308 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76060-22-5 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076060225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLIC ACID 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBS4S6OAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Cholic Acid Glucuronide

Hepatic Synthesis of Cholic Acid Precursors

The journey to cholic acid glucuronide begins with the hepatic synthesis of its precursor, cholic acid. The liver employs two main pathways for the de novo synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. elsevier.esresearchgate.net These pathways are the classical (or neutral) pathway and the alternative (or acidic) pathway.

Classical (Neutral) Pathway of Bile Acid Synthesis

The classical pathway is the predominant route, accounting for approximately 90% of the total bile acid production. frontiersin.orgportlandpress.com This pathway is initiated in the hepatocytes and involves a series of enzymatic reactions that modify the steroid nucleus of cholesterol before side-chain cleavage. metwarebio.comresearchgate.net

Several key enzymes orchestrate the conversion of cholesterol to cholic acid in the classical pathway.

Sterol 12α-hydroxylase (CYP8B1): This enzyme is a critical determinant in the synthesis of cholic acid. portlandpress.com It introduces a hydroxyl group at the 12α-position of a 7α-hydroxylated intermediate. researchgate.net The presence and activity of CYP8B1 direct the pathway toward cholic acid formation; in its absence, the pathway primarily yields chenodeoxycholic acid. nih.gov

Following the actions of these and other enzymes, the modified steroid ring undergoes side-chain oxidation and cleavage, ultimately forming cholic acid. genome.jp

Alternative (Acidic) Pathway of Bile Acid Synthesis

The alternative, or acidic, pathway contributes a smaller fraction to the total bile acid pool, generally around 5-10% in physiological conditions. portlandpress.com This pathway is initiated by the hydroxylation of the cholesterol side chain, which can occur not only in the liver but also in other tissues. frontiersin.orgresearchgate.net

The alternative pathway involves a distinct set of cytochrome P450 enzymes.

Sterol 27-hydroxylase (CYP27A1): This mitochondrial enzyme initiates the alternative pathway by hydroxylating cholesterol at the 27th carbon position to form 27-hydroxycholesterol (B1664032). numberanalytics.comresearchgate.netdiva-portal.org CYP27A1 is expressed in the liver and various extrahepatic tissues. diva-portal.orgki.se

Oxysterol 7α-hydroxylase (CYP7B1): This enzyme subsequently hydroxylates 27-hydroxycholesterol at the 7α-position. researchgate.netnih.gov CYP7B1 plays a crucial role in controlling the levels of regulatory oxysterols. nih.gov

CYP3A4: This enzyme can also participate in the alternative pathway by converting cholesterol to 25-hydroxycholesterol (B127956), which is then further metabolized. mdpi.com

The products of the alternative pathway can then enter the final steps of bile acid synthesis in the liver, contributing to the formation of both cholic acid and chenodeoxycholic acid. nih.gov While the classical pathway is the primary source of cholic acid, studies have suggested that an alternative biosynthetic route to cholic acid may also exist and be quantitatively significant. nih.gov

Glucuronidation of Cholic Acid

Once formed, cholic acid can undergo a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of glucuronic acid to the cholic acid molecule, increasing its water solubility and facilitating its elimination from the body. mdpi.com Glucuronidation is a significant detoxification pathway, particularly under conditions of cholestasis where bile acid levels are elevated. researchgate.net

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Enzymes and Isoforms

The enzymatic reaction of glucuronidation is catalyzed by a superfamily of enzymes called Uridine 5'-diphospho-glucuronosyltransferases (UGTs). mdpi.comphysiology.org These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. mdpi.com

Several UGT isoforms have been identified to be involved in the glucuronidation of bile acids, including cholic acid. The specific isoform can determine the position of glucuronic acid attachment on the bile acid molecule.

UGT1A Family: Members of the UGT1A family, such as UGT1A3 and UGT1A4 , are known to catalyze the glucuronidation of bile acids. mdpi.comresearchgate.net UGT1A3 is particularly responsible for the formation of 24-glucuronides of various bile acids, including cholic acid. researchgate.net

UGT2A Family: The human UGT2A1 and UGT2A2 enzymes have demonstrated high reactivity in bile acid glucuronidation. nih.govresearchgate.net UGT2A2 is notably active in the formation of cholic acid-24-glucuronide. nih.gov

UGT2B Family: Isoforms within the UGT2B family, such as UGT2B4 and UGT2B7 , also contribute to bile acid glucuronidation. mdpi.comresearchgate.net UGT2B7 can mediate the formation of both 3- and 6-glucuronides of bile acids. mdpi.com

The expression and activity of these UGT isoforms can be influenced by various factors, including genetic polymorphisms and exposure to certain drugs. nih.gov

Interactive Data Tables

Key Enzymes in Cholic Acid Precursor Synthesis

| Pathway | Enzyme | Abbreviation | Location | Function |

| Classical (Neutral) | Cholesterol 7α-hydroxylase | CYP7A1 | Microsomal | Rate-limiting step, converts cholesterol to 7α-hydroxycholesterol. metwarebio.comnumberanalytics.comresearchgate.net |

| Classical (Neutral) | Sterol 12α-hydroxylase | CYP8B1 | Microsomal | Directs synthesis towards cholic acid by 12α-hydroxylation. portlandpress.comresearchgate.net |

| Alternative (Acidic) | Sterol 27-hydroxylase | CYP27A1 | Mitochondrial | Initiates pathway by forming 27-hydroxycholesterol. numberanalytics.comresearchgate.netdiva-portal.org |

| Alternative (Acidic) | Oxysterol 7α-hydroxylase | CYP7B1 | Microsomal | Catalyzes 7α-hydroxylation of oxysterols. researchgate.netnih.gov |

| Alternative (Acidic) | Cytochrome P450 3A4 | CYP3A4 | Microsomal | Can form 25-hydroxycholesterol from cholesterol. mdpi.com |

UGT Isoforms in Cholic Acid Glucuronidation

| UGT Family | Isoform | Primary Glucuronidation Site | Notes |

| UGT1A | UGT1A3 | 24-carboxyl group | Forms 24-glucuronides of cholic acid and other bile acids. researchgate.net |

| UGT1A | UGT1A4 | Not specified for cholic acid | Involved in general bile acid glucuronidation. mdpi.comresearchgate.net |

| UGT2A | UGT2A1 | Not specified for cholic acid | Highly active in bile acid glucuronidation. nih.govresearchgate.net |

| UGT2A | UGT2A2 | 24-carboxyl group | Particularly active in forming cholic acid-24-glucuronide. nih.gov |

| UGT2B | UGT2B4 | Not specified for cholic acid | Contributes to bile acid glucuronidation. mdpi.comresearchgate.net |

| UGT2B | UGT2B7 | 3- and 6-hydroxyl groups | Mediates glucuronidation at the steroid nucleus. mdpi.com |

Substrate Specificity and Enzyme Kinetics of Glucuronidation

UGT enzymes exhibit varying degrees of substrate specificity. numberanalytics.comeur.nl While some isoforms are highly specific, others can glucuronidate a broad range of compounds. eur.nl The kinetics of bile acid glucuronidation can follow Michaelis-Menten kinetics, although substrate inhibition has also been observed. scispace.com

A study on the kinetics of bile acid glucuronidation by UGT2A1 and UGT2A2 revealed that the Km values for UGT2A1 varied significantly, while those for UGT2A2 were generally in the 100 to 400 µM range, with the exception of CA-24G, which was a low-affinity substrate for this isoform. researchgate.net Another study found that a purified glucosyltransferase from human liver microsomes, distinct from UGTs, had apparent Km values for alkyl β-D-glucopyranoside donors that decreased with increasing alkyl chain length. nih.govpnas.org

Molecular Mechanisms of Glucuronyl Transferase Activity

The process of glucuronidation is a key detoxification mechanism. frontiersin.org It involves the transfer of glucuronic acid from UDPGA to a lipophilic substrate, rendering it more water-soluble and easier to excrete. frontiersin.orgmdpi.com This enzymatic reaction is catalyzed by UGTs, which are membrane-bound proteins primarily located in the endoplasmic reticulum. frontiersin.orgcohlife.org The addition of the negatively charged glucuronic acid moiety allows the resulting glucuronide to be transported by specific transporters, facilitating its elimination from the body. mdpi.com The regulation of UGT expression is complex and can be influenced by nuclear receptors such as the farnesoid X receptor (FXR), which can upregulate the expression of certain UGTs involved in bile acid detoxification. mdpi.comahajournals.org

Comparative Analysis with Other Bile Acid Glucuronides (e.g., Chenodeoxycholic Acid Glucuronides, Lithocholic Acid Glucuronides, Hyocholic Acid Glucuronides, Hyodeoxycholic Acid Glucuronides)

The glucuronidation patterns and the UGT isoforms involved can differ among various bile acids.

Chenodeoxycholic Acid (CDCA): Like cholic acid, CDCA is a primary bile acid. frontiersin.org It undergoes glucuronidation to form products such as CDCA-3G and CDCA-24G. nih.govcaymanchem.com UGT1A3 is a key enzyme in the formation of CDCA-24G. researchgate.netcaymanchem.com

Lithocholic Acid (LCA): This secondary bile acid is also a substrate for glucuronidation. researchgate.net UGT2B7 can catalyze the formation of hydroxyl-linked LCA glucuronides. cohlife.org UGT2A1 is efficient in forming LCA-3 and LCA-24 glucuronides. researchgate.net

Hyocholic Acid (HCA) and Hyodeoxycholic Acid (HDCA): These are 6α-hydroxylated bile acids. nih.gov HCA-6G and HDCA-6G are among the most abundant bile acid glucuronides found in human serum. mdpi.com UGT2B7 is involved in the formation of HDCA-G. mdpi.com UGT2A1 and UGT2A2 can also form glucuronides of HCA and HDCA. researchgate.net

The following table provides a comparative overview of the glucuronidation of different bile acids.

| Bile Acid | Type | Key Glucuronide Forms | Major UGT Isoforms Involved |

| Cholic Acid (CA) | Primary nih.gov | CA-24G researchgate.net | UGT1A3, UGT2A2 researchgate.netresearchgate.net |

| Chenodeoxycholic Acid (CDCA) | Primary nih.gov | CDCA-3G, CDCA-24G nih.govcaymanchem.com | UGT1A3, UGT2B7 nih.govcaymanchem.com |

| Lithocholic Acid (LCA) | Secondary nih.gov | LCA-3G, LCA-24G researchgate.netcohlife.org | UGT2A1, UGT2B7 researchgate.netcohlife.org |

| Hyocholic Acid (HCA) | 6α-hydroxylated nih.gov | HCA-6G, HCA-24G mdpi.comresearchgate.net | UGT2A1, UGT2A2 mdpi.comresearchgate.net |

| Hyodeoxycholic Acid (HDCA) | 6α-hydroxylated nih.gov | HDCA-6G, HDCA-24G mdpi.comresearchgate.net | UGT2B7, UGT2A1, UGT2A2 mdpi.comresearchgate.net |

Transport and Excretion Mechanisms of Cholic Acid Glucuronide

Enterohepatic Circulation and Biliary Secretion Pathways

The enterohepatic circulation is the primary route for the handling of bile acids, including cholic acid glucuronide. This process involves secretion from the liver into the bile, passage into the intestine, and subsequent reabsorption and return to the liver. nih.govwikipedia.org

Hepatic Uptake Transporters (e.g., Organic Anion Transporting Polypeptides (OATPs), Sodium Taurocholate Cotransporting Polypeptide (NTCP))

The initial step in the hepatic handling of this compound returning from the systemic circulation is its uptake from the blood into hepatocytes. This process is mediated by transporters located on the basolateral (sinusoidal) membrane of the liver cells. The primary transporters involved in the uptake of conjugated bile acids are the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Polypeptide (OATP) family. nih.govresearchgate.net While NTCP is considered a key transporter for conjugated bile acids, OATPs also play a significant role in their hepatic uptake. nih.govresearchgate.net Studies in mice have shown that both NTCP and OATPs contribute to the hepatic uptake of conjugated bile acids. nih.gov

Biliary Efflux Transporters (e.g., Multidrug Resistance-Associated Protein 2 (MRP2), Bile Salt Export Pump (BSEP), Breast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp))

Following uptake into hepatocytes, this compound is secreted into the bile canaliculi. This efflux is an active, ATP-dependent process mediated by specific transporters on the apical (canalicular) membrane of the hepatocyte. The Multidrug Resistance-Associated Protein 2 (MRP2) is a key transporter responsible for the biliary secretion of dianionic bile acid conjugates, such as glucuronidated and sulfated bile acids. nih.govnih.gov In contrast, the Bile Salt Export Pump (BSEP) primarily transports monovalent bile acids. nih.gov Research indicates that bile acid 3-O-glucuronides are secreted into the bile by a transport system shared with other organic anions like conjugated bilirubin (B190676), which is characteristic of MRP2. nih.gov Under normal physiological conditions, the biliary secretion of this compound is highly efficient. nih.gov

| Transporter | Location | Function in this compound Transport |

| MRP2 | Canalicular membrane of hepatocytes | Mediates the primary efflux of this compound into the bile. nih.govnih.gov |

| BSEP | Canalicular membrane of hepatocytes | Primarily transports monovalent bile acids, with less of a role in glucuronide conjugate transport. nih.gov |

Intestinal Transport and Reabsorption Mechanisms (e.g., Apical Sodium-dependent Bile Acid Transporter (ASBT))

Once secreted into the small intestine, bile acids are predominantly reabsorbed in the terminal ileum and returned to the liver via the portal circulation. wikipedia.orgnih.gov This reabsorption is primarily an active process mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT). nih.govnih.gov However, studies in rats have demonstrated that glucuronidation of cholic acid markedly reduces its absorption from the small intestine compared to actively transported bile acids like taurocholic acid. nih.gov The absorption of this compound in the ileum and jejunum was found to be significantly lower than that of taurocholic acid. nih.gov This suggests that glucuronidation promotes the fecal excretion of cholic acid by limiting its intestinal reabsorption.

Systemic Circulation and Renal Excretion Routes

While enterohepatic circulation is the main pathway, a fraction of this compound can enter the systemic circulation and be subsequently eliminated by the kidneys. researchgate.netnih.gov This renal route becomes particularly important under conditions of impaired biliary excretion (cholestasis).

Efflux Transporters from Hepatocytes to Systemic Circulation (e.g., MRP3, MRP4)

Under normal conditions, the basolateral efflux of bile acids from hepatocytes into the sinusoidal blood is limited. However, under cholestatic conditions where biliary efflux is impaired, alternative pathways are upregulated to prevent the accumulation of potentially toxic bile acids within the liver cells. nih.gov The Multidrug Resistance-Associated Protein 3 (MRP3) and Multidrug Resistance-Associated Protein 4 (MRP4) are basolateral efflux transporters that mediate the removal of bile acids, including glucuronide conjugates, from hepatocytes into the systemic circulation. nih.govnih.govmdpi.com The expression of MRP3 and MRP4 is known to increase during cholestasis, providing a compensatory mechanism for bile acid elimination. nih.govnih.gov

| Transporter | Location | Function in this compound Transport |

| MRP3 | Basolateral membrane of hepatocytes | Upregulated during cholestasis to facilitate the efflux of this compound into the systemic circulation. nih.govmdpi.com |

| MRP4 | Basolateral membrane of hepatocytes | Also upregulated during cholestasis to aid in the basolateral efflux of bile acid conjugates. nih.govnih.gov |

Hepatoenteric Recycling of Glucuronides and Its Implications

The disposition of glucuronide conjugates, including this compound, involves complex recycling mechanisms between the liver and the intestine. A newer concept, termed Hepatoenteric Recycling (HER), has been proposed to describe a pathway distinct from the traditional model of Enterohepatic Recycling (EHR). elifesciences.orgnih.govnih.gov In the conventional EHR pathway, a compound is metabolized (e.g., glucuronidated) in the liver, excreted into the bile, and transported to the intestine. nih.govelifesciences.org There, gut microbiota enzymes hydrolyze the glucuronide, releasing the original compound (aglycone), which is then reabsorbed and returns to the liver via the portal vein. nih.govelifesciences.org

Conversely, the HER mechanism proposes that the intestine is a primary site of metabolism, while the liver acts as a recycling organ. elifesciences.orgnih.govnih.gov This process involves the glucuronidation of a compound within the intestinal cells. elifesciences.org The newly formed glucuronide conjugate is then absorbed, enters the portal circulation, and is efficiently taken up by hepatocytes in the liver. elifesciences.orgelifesciences.org Subsequently, the liver excretes the intact glucuronide back into the bile, returning it to the intestinal lumen, where it can be acted upon by microbial enzymes. elifesciences.orgnih.gov This HER pathway has significant implications for the disposition and bioavailability of compounds that undergo extensive intestinal metabolism. nih.govnih.gov

| Feature | Hepatoenteric Recycling (HER) | Enterohepatic Recycling (EHR) |

|---|---|---|

| Primary Site of Metabolism | Intestine elifesciences.orgnih.govnih.gov | Liver nih.govelifesciences.org |

| Primary Role of Liver | Recycling of Glucuronide elifesciences.orgnih.gov | Metabolism (Glucuronidation) nih.govelifesciences.org |

| Initial Process | Intestinal glucuronidation of the parent compound (aglycone). elifesciences.org | Hepatic glucuronidation of the parent compound. nih.gov |

| Compound entering Portal Vein from Intestine | Glucuronide conjugate elifesciences.org | Reabsorbed parent compound (aglycone) nih.gov |

| Compound Excreted in Bile | Glucuronide conjugate elifesciences.orgnih.gov | Glucuronide conjugate nih.gov |

Intestinal Glucuronide Formation and Subsequent Hepatic Recycling

The formation of this compound and other similar conjugates is not exclusive to the liver. The intestine plays a major role in the glucuronidation of various compounds. nih.goveurekalert.org This metabolic activity is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes present in intestinal epithelial cells. mdpi.comresearchgate.net Once a compound like cholic acid is glucuronidated in the intestine, the resulting this compound is transported into the portal vein. elifesciences.org

From the portal circulation, the glucuronide conjugate is efficiently taken up by the liver. nih.gov This hepatic uptake is a critical and often rate-limiting step in the recycling process. nih.govnih.gov It is mediated by specific transporters on the sinusoidal membrane of hepatocytes, primarily Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1, OATP1B3, and OATP2B1. elifesciences.orgnih.govfrontiersin.org

After uptake into the hepatocytes, the glucuronide conjugate is not further metabolized but is transported across the canalicular membrane and excreted directly into the bile. elifesciences.org This biliary excretion is facilitated by efflux transporters like the Multidrug Resistance-Associated Protein 2 (MRP2). mdpi.comnih.govfrontiersin.org The intact this compound then travels with the bile back to the small intestine, completing the recycling loop. elifesciences.orgmdpi.com This efficient hepatic clearance of gut-generated glucuronides into the bile allows the cycle to continue. nih.gov

| Transporter Family | Specific Transporter | Location | Function in Hepatoenteric Recycling |

|---|---|---|---|

| OATP | OATP1B1, OATP1B3, OATP2B1 | Hepatocyte (Basolateral Membrane) | Uptake of glucuronide conjugates from portal blood into the liver. elifesciences.orgnih.govfrontiersin.org |

| MRP | MRP2 | Hepatocyte (Canalicular Membrane) | Efflux of glucuronide conjugates from the liver into the bile. mdpi.comnih.govfrontiersin.org |

| MRP | MRP3, MRP4 | Hepatocyte (Basolateral Membrane) | Efflux of glucuronide conjugates from the liver into systemic circulation for renal excretion. mdpi.comfrontiersin.org |

Role of Intestinal Microflora in Glucuronide Deconjugation (e.g., β-Glucuronidase Activity)

The hepatoenteric recycling of this compound is critically dependent on the metabolic activity of the intestinal microflora. elifesciences.orgnih.gov After being excreted in the bile and reaching the intestinal lumen, the glucuronide conjugate cannot be readily reabsorbed in its conjugated form. elifesciences.org Intestinal bacteria produce extracellular and periplasmic enzymes, most notably β-glucuronidase, that hydrolyze the glucuronide bond. elifesciences.orgcovachem.com

This process, known as deconjugation, cleaves glucuronic acid from the parent molecule, thereby releasing the free aglycone (in this case, cholic acid). nih.govelifesciences.orgcovachem.com The liberated cholic acid can then be reabsorbed by the intestinal epithelium and enter the portal circulation to return to the liver, where it can be re-conjugated or undergo other metabolic processes, thus participating in recycling pathways. nih.govmdpi.com

The activity of bacterial β-glucuronidase is influenced by the local environment of the gut. Studies have shown that its activity is pH-dependent, with an optimal pH that can vary. nih.govnih.gov For example, one study on human liver β-glucuronidase found an optimal pH of 5.2. nih.gov The presence of other bile acids can also modulate enzyme activity; some conjugated bile acids act as activators, while others can be competitive or mixed inhibitors, depending on the pH and specific bile acid. nih.govnih.gov For instance, at a pH of 5.2, taurocholic acid can activate the enzyme, whereas taurodeoxycholic acid acts as a competitive inhibitor. nih.gov This complex interplay highlights the significant role of the gut microbiome in regulating the fate and recycling of glucuronidated compounds like this compound. mdpi.comnih.gov

Regulatory Mechanisms of Cholic Acid Glucuronidation

Nuclear Receptor Regulation of UGT and Transporter Gene Expression

Nuclear receptors are a class of ligand-activated transcription factors that play a pivotal role in regulating the expression of genes involved in metabolism and detoxification. Several nuclear receptors have been identified as key regulators of the UGT enzymes and transporters responsible for the glucuronidation and subsequent elimination of cholic acid.

Peroxisome proliferator-activated receptor alpha (PPARα) is a significant regulator of lipid metabolism and has been shown to influence bile acid glucuronidation. nih.govnih.gov PPARα is predominantly expressed in the liver and plays a crucial role in the regulation of both cytochrome P450 (CYP) and UGT enzymes, which are central to bile acid metabolism and glucuronidation, respectively. nih.gov Activation of PPARα can transactivate several UGT enzymes that are involved in the glucuronidation of bile acids. nih.gov This suggests that PPARα could be a therapeutic target for promoting the detoxification of bile acids in cholestatic liver diseases. nih.gov

The mechanism of PPARα action involves forming a heterodimer with the retinoid X receptor (RXR). researchgate.net This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the regulatory regions of target genes, leading to increased transcription. researchgate.net Functional PPREs have been identified in the 5'-flanking regions of several human UGT genes, including UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B4. researchgate.net Agonists of PPARα, such as fenofibrate, have demonstrated therapeutic benefits by reducing markers of cholestasis. nih.gov

| Nuclear Receptor | Mechanism of Action | Target UGT Genes | Effect on Cholic Acid Glucuronidation |

|---|---|---|---|

| PPARα | Forms a heterodimer with RXR, binds to PPREs in the regulatory region of target genes, and increases transcription. researchgate.net | UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT2B4 researchgate.net | Enhances the glucuronidation of bile acids, promoting their detoxification. nih.gov |

The farnesoid X receptor (FXR) is a key nuclear receptor that functions as an intracellular bile acid sensor, playing a central role in regulating bile acid and lipid homeostasis. nih.gov When activated by bile acids, FXR alters the expression of enzymes and transporters involved in their synthesis and transport. nih.gov Research has shown that UGT1A3, a human hepatic UDP-glucuronosyltransferase, is a target gene for FXR. researchgate.net The bile acid chenodeoxycholic acid (CDCA) can induce the expression of UGT1A3, and a functional FXR half-site DNA motif has been identified in the 5' upstream region of the UGT1A3 gene. researchgate.net

Furthermore, the FXR inducer GW4064 has been shown to activate the transcription of UGT1A3. researchgate.net In mice, FXR is involved in the transcriptional regulation of organic anion-transporting polypeptides (oatp) and other transporters in a tissue-specific manner. nih.gov For instance, feeding cholic acid to wild-type mice led to decreased expression of oatp1 and oct1 and increased expression of oatp2 in the liver. nih.gov These findings highlight the integral role of FXR in modulating the expression of genes critical for the detoxification of bile acids, including cholic acid.

The liver X receptor (LXR) is another nuclear receptor involved in the regulation of cholesterol and bile acid metabolism. nih.govescholarship.org LXR is activated by oxysterols, which are oxidized derivatives of cholesterol. escholarship.org LXRα, one of the two LXR isoforms, has been identified as a crucial regulator of the human bile acid-glucuronidating enzyme UGT1A3. nih.govucsd.edu In human hepatic cells and transgenic mice, activators of LXRα have been shown to induce the mRNA levels of UGT1A3 and the formation of chenodeoxycholic acid-24-glucuronide (CDCA-24G) and lithocholic acid-24-glucuronide (LCA-24G). nih.govucsd.edu

A functional LXR response element (LXRE) has been identified in the promoter of the UGT1A3 gene. nih.govucsd.edu LXRα interacts with cofactors such as SRC-1α and NCoR to regulate the UGT1A3 gene. nih.govucsd.edu These findings establish LXRα as a key regulator of bile acid glucuronidation, suggesting that the accumulation of oxysterols in liver cells during cholestasis can promote the detoxification of bile acids through glucuronidation. nih.govucsd.edu

The pregnane X receptor (PXR), also known as the steroid and xenobiotic receptor (SXR), is a nuclear receptor that regulates the expression of enzymes and transporters involved in the metabolism of both xenobiotics and endogenous compounds. nih.gov PXR plays a role in the homeostasis of bile acids. nih.govfrontiersin.org Upon activation by a wide range of compounds, PXR forms a heterodimer with RXR and binds to PXR-responsive elements (PXREs) in the promoter regions of its target genes. nih.gov

PXR has been identified as both a positive and negative regulator of the UGT1A1 gene. clinpgx.org For instance, pregnancy hormones can target PXR to positively regulate human glucuronidation capacity. clinpgx.org Conversely, in neonatal mice, PXR appears to repress the expression of the UGT1A1 gene. clinpgx.org PXR is also involved in the detoxification of toxic bile acids like lithocholic acid (LCA) by activating hepatic detoxification pathways, including the phase II metabolic enzyme SULT2A. frontiersin.org Furthermore, PXR regulates the expression of bile acid transporters such as MRP2 and OATP2. frontiersin.org The activity of PXR itself can be modulated by post-translational modifications, such as phosphorylation, which can affect its ability to induce the expression of genes like UGT1A1. nih.govku.edu

Feedback Inhibition Mechanisms in Bile Acid Synthesis and Metabolism

The synthesis of bile acids is a tightly regulated process subject to negative feedback inhibition to maintain homeostasis and prevent the accumulation of cytotoxic levels of bile acids. researchgate.net This feedback regulation is primarily mediated by the nuclear receptor FXR. nih.gov When bile acid levels are high, they bind to and activate FXR. nih.gov

Activated FXR in the liver induces the expression of the small heterodimer partner (SHP), a negative nuclear receptor. nih.gov SHP, in turn, inhibits the transcription of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classic bile acid synthesis pathway. nih.gov Cholic acid is a key player in this negative feedback loop. researchgate.netnih.gov In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans), which then travels to the liver to inhibit CYP7A1 and CYP8B1 gene expression. nih.gov

This feedback mechanism ensures that the synthesis of cholic acid is reduced when sufficient levels are present, thus preventing its overproduction. The glucuronidation of cholic acid can be seen as a complementary detoxification pathway that is also influenced by this regulatory network, as FXR activation can also induce the expression of UGTs involved in bile acid conjugation. researchgate.net

| Regulator | Function | Mechanism of Action | Impact on Cholic Acid |

|---|---|---|---|

| FXR | Bile acid sensor. nih.gov | Activated by bile acids, induces SHP in the liver and FGF15/19 in the intestine. nih.gov | Mediates negative feedback to reduce its own synthesis. nih.gov |

| SHP | Negative nuclear receptor. nih.gov | Inhibits the transcription of CYP7A1 and CYP8B1. nih.gov | Reduces the synthesis of cholic acid. nih.gov |

| FGF15/19 | Intestinal hormone. nih.gov | Travels to the liver to inhibit CYP7A1 and CYP8B1 expression. nih.gov | Contributes to the feedback inhibition of cholic acid synthesis. nih.gov |

Post-Translational Regulation of UGTs and Transporters

In addition to transcriptional regulation, the activity of UDP-glucuronosyltransferases (UGTs) is also modulated by post-translational mechanisms. nih.gov These regulatory processes provide a more immediate and fine-tuned control over the glucuronidation of substrates like cholic acid.

Post-translational modifications that can affect UGT function include:

Glycosylation and Phosphorylation: These modifications can alter the structure and function of UGT proteins. nih.gov

Dimerization and Oligomerization: UGT enzymes can form homo- and hetero-dimers or oligomers, which can influence their catalytic activity and substrate affinity. nih.govfrontiersin.org For example, the co-expression of different UGT isoforms can lead to altered glucuronidation rates. frontiersin.org

Protein-Protein Interactions: UGTs can interact with other proteins within the endoplasmic reticulum, which can modulate their function. nih.govfrontiersin.org

Modulation of Co-substrate Accessibility: The availability of the co-substrate, UDP-glucuronic acid (UDPGA), is a critical factor in the rate of glucuronidation. nih.gov

While the transcriptional regulation of UGTs by nuclear receptors has been extensively studied, the post-translational control mechanisms are also crucial for the dynamic regulation of cholic acid glucuronidation. nih.gov These mechanisms allow for rapid adjustments in response to changing cellular conditions and substrate concentrations.

Hormonal and Environmental Influences on Glucuronidation Activity

Hormonal Regulation

Hormones are key regulators of metabolic processes, and their influence extends to the enzymes involved in glucuronidation. wikipedia.org Particularly, sex hormones and hormones related to pregnancy have been shown to differentially alter the expression and activity of UGT enzymes. researchgate.net

Studies have indicated that pregnancy can alter the metabolism of various substances, with changes in female hormone concentrations playing a significant role. researchgate.net For instance, research on human hepatocytes has demonstrated that specific pregnancy-related hormones can modulate UGT isoforms. Progesterone has been observed to increase the expression of UGT1A6 and UGT1A9, while estradiol can significantly increase the expression of UGT1A1 and UGT1A3. researchgate.net A mixture of hormones simulating concentrations found in the third trimester of pregnancy has been shown to increase UGT1A1 and UGT1A4 mRNA and protein levels. frontiersin.org UGT1A3, in particular, is a key enzyme that catalyzes the glucuronidation of bile acids at the carboxyl moiety. cohlife.org Cholic acid itself has been found to inhibit ovarian steroid hormone synthesis, suggesting a feedback loop between bile acids and hormonal regulation. nih.gov

Gender-related differences in the rates of glucuronidation have also been reported, which appear to be dependent on the specific secretions of sex hormones. nih.gov For example, men have been observed to exhibit higher concentrations of bile acid glucuronides in their serum compared to women. nih.gov This suggests that androgens and estrogens can have differing effects on the UGT enzymes responsible for bile acid conjugation. cohlife.org The UGT1A1 enzyme, which is highly active in conjugating estrogens, also plays a role in bile acid metabolism. nih.gov

The following table summarizes the observed effects of specific hormones on the mRNA expression of relevant UGT enzymes in primary cultures of human hepatocytes.

| Hormone | UGT Isoform | Observed Effect on mRNA Expression |

| Progesterone | UGT1A6 | Significant Increase researchgate.net |

| UGT1A9 | Significant Increase researchgate.net | |

| Estradiol | UGT1A1 | Significant Increase researchgate.net |

| UGT1A3 | Significant Increase researchgate.net | |

| UGT1A4 | Significant Increase frontiersin.org | |

| Human Growth Hormone | UGT2B7 | Enhanced Expression researchgate.net |

Environmental Influences

Exposure to various environmental chemicals can disrupt bile acid homeostasis, including the glucuronidation pathway. nih.gov Many of these compounds are classified as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems and, consequently, the metabolic enzymes they regulate. nih.govmdpi.com

Organochlorine pesticides (OCPs) and their derivatives have been shown to alter bile acid homeostasis. nih.gov For example, metabolomic profiling of Atlantic salmon hepatocytes exposed to p,p'-DDE, a derivative of DDT, resulted in a reduction of glucuronidation metabolites. nih.gov This suggests an inhibitory effect on the glucuronidation process. Chronic low-dose exposure to OCPs has been found to significantly induce mRNA levels of genes involved in bile acid synthesis in the liver. nih.gov

Other environmental toxicants, such as Bisphenol A (BPA), a known EDC used in plastics production, can also affect liver function and metabolic pathways. nih.gov Similarly, exposure to polybrominated diphenyl ethers (PBDEs) in early life has been linked to an increase in the abundance of cholic acid and its metabolites. nih.gov Per- and polyfluoroalkyl substances (PFAS) are another class of persistent environmental chemicals that have been shown to alter bile acid homeostasis. nih.gov The disruption of these metabolic pathways by environmental chemicals is a growing area of concern, as it can contribute to the development of chronic liver diseases. nih.gov

The gut microbiome also plays a role, as intestinal bacteria can produce enzymes like β-glucuronidase, which can reverse the glucuronidation process by cleaving the glucuronide conjugate from the parent compound, thereby affecting its enterohepatic circulation. mdpi.com Environmental factors can influence the composition of the gut microbiota, adding another layer of complexity to the regulation of cholic acid glucuronidation. nih.gov

Physiological and Biochemical Roles of Cholic Acid Glucuronide

Bile Acid Detoxification Processes

Glucuronidation is a significant pathway in the detoxification of bile acids, including cholic acid. mdpi.comresearchgate.net This process is particularly important under cholestatic conditions, where the accumulation of bile acids can lead to liver injury. mdpi.comnih.gov The conjugation of cholic acid with glucuronic acid is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comnih.gov

The addition of a glucuronic acid group to cholic acid increases its water solubility. nih.govresearchgate.netfrontiersin.org This enhanced hydrophilicity facilitates the elimination of the bile acid from the body. mdpi.comresearchgate.net The resulting cholic acid glucuronide is more readily excreted in urine and bile, preventing its accumulation to toxic levels in the liver. nih.govmdpi.comfrontiersin.org This process is a key mechanism for maintaining bile acid homeostasis and protecting hepatocytes from damage. mdpi.complos.org

The transport of this compound out of the liver is mediated by specific transporter proteins, such as the multidrug resistance-associated protein (MRP) family, particularly MRP2 and MRP3. mdpi.complos.orgmdpi.com These transporters facilitate the secretion of the glucuronidated bile acid into the bile canaliculi or into the systemic circulation for subsequent renal excretion. mdpi.complos.org

Unconjugated bile acids, particularly at high concentrations, can be cytotoxic due to their detergent properties, which can disrupt cell membranes and lead to apoptosis and necrosis. nih.govnih.govplos.org The process of glucuronidation transforms cholic acid into a less toxic form. nih.govplos.orgnih.gov Studies have shown that this compound is significantly less cytotoxic than its unconjugated precursor. nih.govplos.orgnih.gov

In laboratory studies using HepG2 cells, a human liver cancer cell line, it was observed that while unconjugated bile acids like lithocholic acid, deoxycholic acid, and chenodeoxycholic acid were cytotoxic and induced apoptosis, their glucuronidated forms were not. nih.govnih.gov Specifically, cholic acid was found to be nontoxic in these assays. nih.govnih.gov This demonstrates the protective role of glucuronidation in mitigating the harmful effects of bile acid accumulation. plos.org

Contribution to Lipid and Cholesterol Homeostasis

Bile acids, including cholic acid, are central to the regulation of lipid and cholesterol metabolism. patsnap.commdpi.comnih.govdrugbank.com They are synthesized from cholesterol in the liver, and this process represents a major pathway for cholesterol elimination from the body. patsnap.comnih.govnih.gov Cholic acid and its conjugates act as detergents in the intestine, facilitating the absorption of dietary fats and fat-soluble vitamins. patsnap.comnih.govnih.gov

Role as a Molecular Messenger or Signaling Molecule

Emerging evidence suggests that bile acids and their metabolites can act as signaling molecules, regulating various metabolic pathways through interactions with nuclear receptors and G protein-coupled receptors. patsnap.comchemfont.cachemfont.ca While the primary role of this compound is detoxification and excretion, its potential function as a signaling molecule is an area of ongoing research. chemfont.cahmdb.ca

Unconjugated bile acids are known to activate receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which in turn regulate genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. patsnap.comfrontiersin.org Glucuronidation can alter the ability of a bile acid to interact with these receptors. For instance, the glucuronidation of chenodeoxycholic acid has been shown to reduce its ability to activate FXR. nih.gov This suggests that the formation of this compound could modulate the signaling pathways governed by cholic acid, although specific studies on this compound's receptor interactions are limited.

Modulation of Intestinal Environment and Microbiome Interactions

The gut microbiome plays a crucial role in bile acid metabolism, converting primary bile acids like cholic acid into secondary bile acids. frontiersin.orgunite.it This bi-directional relationship means that bile acids also shape the composition of the gut microbiota. frontiersin.orgunite.it

This compound, being more water-soluble, is less likely to be reabsorbed in the intestine compared to its unconjugated form. biorxiv.org The gut microbiota possesses enzymes, such as β-glucuronidases, that can cleave the glucuronide moiety from conjugated bile acids. biorxiv.orgnih.gov This deconjugation process can release the free bile acid, making it available for further microbial metabolism or reabsorption. biorxiv.org Therefore, the presence of this compound in the intestine could influence the metabolic activities of the gut microbiome. biorxiv.org The interplay between this compound and the gut microbiome is complex and represents an active area of investigation into how host-microbe interactions influence metabolic health. biorxiv.orgresearchgate.net

Cholic Acid Glucuronide in Disease Models and Mechanistic Research

Cholestatic Conditions and Bile Acid Accumulation Models

Cholestasis arises from impaired bile flow, leading to the accumulation of cytotoxic bile acids in the liver. nih.gov Glucuronidation is a key detoxification pathway that converts these toxic bile acids into less harmful, water-soluble compounds that can be more easily eliminated. nih.govnih.gov Cholic acid, a primary bile acid, can undergo glucuronidation to form cholic acid glucuronide. This process is particularly relevant in cholestatic conditions where the normal excretory routes for bile acids are compromised.

In cholestatic conditions, such as those induced by biliary obstruction, the composition of the bile acid pool undergoes significant changes. nih.gov There is an accumulation of toxic bile acids within hepatocytes, which can lead to cellular damage. nih.gov Research in patients with biliary obstruction has shown that the profiles of bile acid glucuronides in both serum and urine are dramatically altered. nih.gov Specifically, ester glucuronides like chenodeoxycholic acid-3-glucuronide (CDCA-3G) and deoxycholic acid-3-glucuronide (DCA-3G), along with the acyl glucuronide, cholic acid-24-glucuronide (CA-24G), have been identified as some of the most abundant glucuronide species in these patients. nih.gov

The formation of glucuronides, including this compound, represents a critical detoxification mechanism. nih.govnih.gov Following a procedure to relieve the obstruction (biliary stenting), the serum levels of some bile acid glucuronides, such as CDCA-3G and CA-24G, were observed to decrease significantly. nih.gov This highlights the direct link between the cholestatic state and the altered glucuronide profiles. The quantification of various bile acid species, including their glucuronidated forms, is essential for understanding the metabolic response to cholestasis. cocukmetabolizma.com

Table 1: Changes in Bile Acid Glucuronide Species in Cholestasis

| Bile Acid Glucuronide | Observation in Cholestatic Patients |

|---|---|

| Chenodeoxycholic acid-3-glucuronide (CDCA-3G) | Abundant species found in patients with biliary obstruction. nih.gov |

| Deoxycholic acid-3-glucuronide (DCA-3G) | Abundant species found in patients with biliary obstruction. nih.gov |

| Cholic acid-24-glucuronide (CA-24G) | Abundant acyl glucuronide species found in patients with biliary obstruction. nih.gov |

The glucuronidation of bile acids is an adaptive response to mitigate the toxicity of bile acid accumulation during cholestasis. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov In humans, several UGT isoforms, including UGT1A3, UGT1A4, UGT2B4, and UGT2B7, are known to be involved in the glucuronidation of bile acids. nih.govnih.gov These enzymes facilitate the conjugation of glucuronic acid to the bile acid molecule, forming either ether or acyl glucuronides. nih.gov

Inborn Errors of Bile Acid Synthesis and Metabolism (Mechanistic Aspects)

Inborn errors of bile acid synthesis are a group of rare genetic disorders that disrupt the normal production of bile acids. nih.gov These defects lead to the accumulation of atypical bile acid intermediates and a failure to produce normal bile acids, which can result in severe liver disease. nih.gov

A key diagnostic feature of certain inborn errors of bile acid synthesis is the altered excretion pattern of bile alcohol glucuronides in the urine. cocukmetabolizma.comobgynkey.com For example, in cerebrotendinous xanthomatosis (CTX), a disorder caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, there is an impaired oxidation of the cholesterol side chain. nih.gov This metabolic block leads to an accelerated production and subsequent urinary excretion of bile alcohol glucuronides. nih.govcocukmetabolizma.com Similarly, in 3β-hydroxy-Δ5-C27-steroid dehydrogenase deficiency, another inborn error affecting the steroid nucleus modification, abnormal bile acids are produced, which can also be excreted as glucuronide conjugates. nih.gov The analysis of these specific glucuronide patterns in urine is a critical tool for the diagnosis of these conditions. cocukmetabolizma.comobgynkey.com

Table 2: Inborn Errors of Bile Acid Synthesis and Bile Alcohol Glucuronide Excretion

| Disorder | Defective Enzyme | Consequence | Impact on Glucuronide Excretion |

|---|---|---|---|

| Cerebrotendinous Xanthomatosis (CTX) | Sterol 27-hydroxylase | Impaired cholesterol side-chain oxidation. nih.gov | Increased urinary excretion of bile alcohol glucuronides. nih.govcocukmetabolizma.com |

| 3β-hydroxy-Δ5-C27-steroid dehydrogenase deficiency | 3β-hydroxy-Δ5-C27-steroid dehydrogenase | Defective modification of the steroid nucleus. nih.gov | Production of abnormal bile acids that can be excreted as glucuronides. |

Drug-Induced Liver Injury (DILI) Research in Animal Models

Drug-induced liver injury (DILI) is a significant cause of liver damage, and animal models are crucial for studying its mechanisms. uzh.ch Changes in bile acid homeostasis are increasingly recognized as a key factor in the pathogenesis of DILI. uzh.ch

Metabolomic studies in animal models of DILI have revealed distinct changes in the profiles of bile acids and their conjugates, including glucuronides. uzh.ch In a rat model of DILI induced by acetaminophen, semi-targeted profiling detected the presence of putative glucuronide conjugates in the plasma of rats that received high doses. mdpi.com While sulfation appeared to be a more prominent conjugation pathway in this particular model, the detection of glucuronides indicates their role in the metabolic response to drug-induced hepatotoxicity. mdpi.com

Research has shown that inhibition of the bile salt export pump (BSEP) by certain drugs is a major mechanism of cholestatic DILI, leading to the intrahepatic accumulation of bile acids. uzh.ch In such scenarios, glucuronidation becomes an important alternative detoxification pathway, facilitating the elimination of bile acids via other transporters like MRP3 into the bloodstream for subsequent urinary excretion. uzh.ch The analysis of metabolomic signatures, including specific bile acid glucuronides, in DILI models helps to elucidate the mechanisms of injury and identify potential biomarkers. frontiersin.orgnih.gov For instance, in a study on tyrosine kinase inhibitors, sorafenib (B1663141) was found to increase cellular levels of glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G), suggesting an alteration in MRP function. nih.gov

Mechanistic Insights into Cholelithiasis Pathogenesis related to β-Glucuronidase Activity

The formation of gallstones, or cholelithiasis, is a multifactorial process influenced by genetic and environmental factors. A key mechanism implicated, particularly in the formation of pigment gallstones, is the enzymatic activity of β-glucuronidase. This enzyme plays a crucial role in the deconjugation of bilirubin (B190676) glucuronides and potentially bile acid glucuronides, altering the composition of bile and promoting the precipitation of stone-forming components.

The primary role of β-glucuronidase in cholelithiasis is centered on its ability to hydrolyze bilirubin glucuronide. In the liver, bilirubin is conjugated with glucuronic acid to form water-soluble bilirubin glucuronide, which is then excreted into the bile. tandfonline.combrieflands.com β-glucuronidase, an enzyme present in bile, can deconjugate this compound, releasing unconjugated bilirubin. tandfonline.comnih.gov This free bilirubin is insoluble in water and can precipitate with calcium ions in the bile to form calcium bilirubinate, the main constituent of brown pigment gallstones. tandfonline.combrieflands.com

Both endogenous human β-glucuronidase and bacterial β-glucuronidase are implicated in this process. tandfonline.comnih.gov Endogenous β-glucuronidase, originating from the liver and biliary epithelium, may contribute to the formation of black pigment stones in sterile gallbladder bile, particularly in conditions with hypersecretion of bilirubin conjugates. nih.gov However, bacterial β-glucuronidase is considered a major factor in the development of brown pigment stones, which are often associated with biliary tract infections and stasis. nih.govnih.gov Bacteria such as Escherichia coli, Klebsiella sp., and Clostridium perfringens are known producers of β-glucuronidase and are frequently isolated from pigment gallstones. researchgate.net

The activity of β-glucuronidase is influenced by the local microenvironment, including pH. Human β-glucuronidase has an optimal pH of around 5.2, while bacterial enzymes are more active at a neutral pH of 7.0. tandfonline.comnih.gov Studies have shown that in patients with duodenal diverticula, who have a higher incidence of pigment gallstones, there is increased activity of bacterial β-glucuronidase in the bile. tandfonline.com

Beyond bilirubin deconjugation, β-glucuronidase can also act on bile acid glucuronides. researchgate.net While glucuronidation is generally a detoxification pathway for bile acids, making them more water-soluble for excretion, the deconjugation of these molecules can alter the bile acid pool. mdpi.complos.org For instance, the deconjugation of conjugated cholic acid by bacterial enzymes can lead to the formation of the secondary bile acid, deoxycholic acid (DCA). semanticscholar.org An increased proportion of DCA in the bile is associated with increased biliary cholesterol saturation, a critical step in the formation of cholesterol gallstones. semanticscholar.org

Furthermore, different bile acids can modulate the activity of human β-glucuronidase. At a pH of 5.2, taurocholic acid and glycocholic acid can act as activators of the enzyme, while other bile acid conjugates can be inhibitory. nih.gov At a more neutral pH of 7.0, all taurine (B1682933) and glycine (B1666218) conjugated bile acids tend to act as activators, potentially enhancing the deconjugation of bilirubin glucuronide and contributing to pigment stone formation. nih.gov This complex interplay highlights the intricate role of β-glucuronidase and its substrates in the pathogenesis of both pigment and cholesterol gallstones.

Detailed Research Findings

| Finding | Patient Group/Condition | Key Results | Implication in Cholelithiasis | Reference |

|---|---|---|---|---|

| β-Glucuronidase Activity in Gallstone Patients | Patients with pigment stones vs. stone-free individuals | Higher activity of both human (hBG) and bacterial (bBG) β-glucuronidase in the bile of patients with pigment stones. | Elevated enzyme activity leads to increased deconjugation of bilirubin glucuronide, promoting calcium bilirubinate precipitation. | tandfonline.com |

| Bacterial β-Glucuronidase in Duodenal Diverticula | Gallstone patients with and without juxtapapillary duodenal diverticula | Significantly higher presence of β-glucuronidase-producing bacteria and increased bacterial enzyme activity (at pH 7.0) in patients with diverticula. | Supports the hypothesis that bacterial β-glucuronidase is a key etiological factor in pigment gallstone formation in this patient population. | tandfonline.com |

| Effect of Bile Acids on β-Glucuronidase Activity | In vitro studies with purified human β-glucuronidase | At pH 5.2, taurocholic and glycocholic acids activate the enzyme, while others inhibit it. At pH 7.0, all tested conjugated bile acids acted as activators. | The composition of the bile acid pool can modulate β-glucuronidase activity, thereby influencing the rate of bilirubin deconjugation and stone formation. | nih.gov |

| Bacterial Deconjugation of Cholic Acid | Studies on intestinal transit and bile acid metabolism | Prolonged intestinal transit increases bacterial deconjugation of cholic acid to deoxycholic acid (DCA). | Increased DCA in bile promotes cholesterol hypersecretion and saturation, increasing the risk of cholesterol gallstone formation. | semanticscholar.org |

| β-Glucuronidase in Different Gallstone Types | Analysis of cholesterol, pigmented, and mixed gallstones | β-glucuronidase activity was associated with isolates from pigmented or mixed stones and was absent in cholesterol gallstones. | Demonstrates the specific role of β-glucuronidase in the pathogenesis of pigment-containing gallstones. | brieflands.com |

Advanced Research Methodologies for Cholic Acid Glucuronide Analysis

Quantitative and Qualitative Profiling Techniques

The accurate measurement and broad-spectrum analysis of cholic acid glucuronide and related bile acid conjugates are fundamental to understanding their roles in physiology and pathology. Modern analytical chemistry provides powerful tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bile Acid Glucuronide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the direct and sensitive quantification of bile acid glucuronides, including this compound, in various biological samples like urine and plasma. plos.orgmdpi.comresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net In practice, a biological sample, such as urine, is processed and injected into an HPLC system. plos.org The different bile acid conjugates are separated over time and then introduced into a mass spectrometer for detection. plos.orgnih.gov

This method has been successfully used to quantify glucuronide conjugates in the urine of patients with biliary obstruction, demonstrating its clinical applicability. plos.org A developed LC-ESI/MS/MS method for bile acid glucuronides showed a linearity range from 0.5 to 40 ng/mL with a limit of quantification of 0.5 ng/mL, highlighting its high sensitivity. acs.org The precision and accuracy of such methods are typically high, with intra- and interday variations often below 10.2%. acs.org The direct measurement of the intact glucuronide conjugate is a significant advantage over older methods that required enzymatic hydrolysis, as it offers quicker sample preparation and improved accuracy. researchgate.net

Untargeted Metabolomics Approaches for Comprehensive Bile Acid Profiling

Untargeted metabolomics provides a holistic view of all small-molecule metabolites in a biological sample, enabling the discovery of a wide array of bile acids, including previously uncharacterized glucuronide conjugates. nih.govfrontiersin.orgnih.gov This exploratory approach utilizes high-resolution mass spectrometry (HRMS) to capture a broad spectrum of metabolites. nih.gov The use of HRMS has significantly expanded the number of profiled bile acids, now commonly including sulfated and glucuronidated forms, which provides a more complete picture of bile acid metabolism. nih.gov

In untargeted studies, the identification of bile acid glucuronides can be aided by looking for characteristic fragments in the mass spectrometry data, such as the glucuronide fragment C₆H₉O₇⁻ at m/z 193.0354. nih.gov This approach has been applied to investigate plasma samples from rats, dogs, and mice in toxicology studies, successfully identifying compounds like chenodeoxycholic acid-24 glucuronide. frontiersin.orgnih.govresearchgate.net The combination of ultra-performance liquid chromatography (UPLC) with traveling-wave ion mobility separation (TWIMS) and HRMS further enhances the separation and identification of these complex metabolites. frontiersin.org

Chemical Isotope Labeling and Dual-Filtering Strategies for Glucuronide Conjugate Profiling

A novel strategy for the comprehensive profiling of glucuronide conjugates involves chemical isotope labeling coupled with a dual-filtering approach. nih.govacs.orgresearchgate.net This method significantly enhances the detection sensitivity and confidence in identifying glucuronidated metabolites. nih.govacs.org In this technique, glucuronide conjugates in a sample are derivatized with a pair of isotopic probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d₀) and its deuterated form (DMED-d₆), which specifically target the carboxylic acid group of glucuronic acid. nih.govacs.org

This labeling creates a characteristic mass difference between the light and heavy-labeled metabolites, which is the first filter for identifying carboxyl-containing compounds. researchgate.net The second filter involves identifying specific diagnostic fragment ions in the MS/MS spectra that originate from the derivatized glucuronic acid moiety. researchgate.net This dual-filtering strategy has been shown to decrease the limits of detection for representative glucuronide standards by 3- to 55-fold compared to non-derivatized analysis. nih.govacs.org When applied to urine samples, this method successfully screened for hundreds of potential glucuronides, annotating a significant number of them. nih.govacs.org

In Vitro Enzyme Kinetic Studies and Microsomal Assays for UGT Activity Characterization

Understanding the enzymatic processes behind cholic acid glucuronidation is crucial. In vitro studies using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes are essential for characterizing the kinetics of these reactions. nih.govsemanticscholar.orgnih.gov Microsomes, which are vesicles of endoplasmic reticulum, contain the UGT enzymes responsible for glucuronidation. nih.gov

These assays involve incubating the bile acid substrate, such as cholic acid, with microsomes in the presence of the co-substrate UDP-glucuronic acid. semanticscholar.orgcore.ac.uk The formation of the glucuronide product is then measured over time to determine kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). For instance, studies have shown that UGT2A2 is the most active enzyme for the formation of cholic acid-24-glucuronide (CA-24G). nih.gov Kinetic analyses of recombinant UGT enzymes have been performed for various bile acids, revealing the specificities and efficiencies of different UGT isoforms. nih.govnih.gov For example, the Kₘ values for UGT2A2 with most of its bile acid substrates were found to be in the 100 to 400 µM range. nih.gov

Table 1: Enzyme Kinetic Parameters for Bile Acid Glucuronidation by UGT2A2 This table is interactive. Users can sort columns by clicking on the headers.

| Substrate | Product | Kₘ (µM) |

|---|---|---|

| Cholic Acid (CA) | CA-24G | Low Affinity |

| Chenodeoxycholic Acid (CDCA) | CDCA-24G | 100-400 |

| Hyodeoxycholic Acid (HDCA) | HDCA-6G, HDCA-24G | 100-400 |

| Lithocholic Acid (LCA) | LCA-24G | 100-400 |

Data sourced from studies on recombinant UGT2A2 enzymes. nih.gov

Application of Animal Models in Mechanistic Investigations (e.g., rat, dog, mouse models)

Animal models, particularly rodents like rats and mice, are invaluable for investigating the in vivo mechanisms of bile acid metabolism, including glucuronidation. nih.govvulcanchem.com While there are species differences in bile acid metabolism, these models allow for controlled studies that are not possible in humans. nih.gov For example, in rats, cholic acid is a primary bile acid, and like in humans, it can undergo glucuronidation. nih.govmdpi.com

Molecular Biology Techniques for Gene Expression Analysis of UGTs and Transporters (e.g., Real-Time PCR)

Molecular biology techniques, especially quantitative real-time polymerase chain reaction (qRT-PCR), are essential for studying the gene expression of UGTs and transporters involved in this compound metabolism. researchgate.netresearchgate.net This technique allows for the precise quantification of mRNA levels of specific genes in cells and tissues. researchgate.net

By measuring the expression of UGT genes (e.g., UGT1A3, UGT1A4, UGT2B7) and transporter genes (e.g., MRP2, MRP3), researchers can understand how their regulation impacts bile acid glucuronidation. researchgate.netnih.gov For example, studies have used real-time PCR to show that treatment of human hepatocytes with fenofibrate, a PPARα agonist, significantly up-regulates the mRNA expression of UGT1A3 and UGT1A4. researchgate.netnih.gov This suggests a mechanism by which certain drugs can enhance the detoxification of bile acids through increased glucuronidation. nih.gov Gene expression analysis has also been performed in various animal models and human tissues to map the distribution and regulation of these key genes. researchgate.netnih.govoup.com

Table 2: Fold Change in Gene Expression in Human Hepatocytes after Fenofibrate Treatment This table is interactive. Users can sort columns by clicking on the headers.

| Gene | Function | Fold Change vs. Control |

|---|---|---|

| PPARα | Nuclear Receptor | Increased |

| UGT1A3 | Glucuronidation | Increased |

| UGT1A4 | Glucuronidation | Increased |

| MRP2 | Transporter | Increased |

| MRP3 | Transporter | Increased |

Data derived from real-time PCR analysis of human hepatocytes treated with fenofibrate. researchgate.net

Q & A

How can cholic acid glucuronide be structurally identified and quantified in biological samples?

Basic Research Question

this compound is identified using liquid chromatography-mass spectrometry (LC-MS) with precise mass-to-charge ratios (e.g., m/z 583.3073 for [M-H]⁻) and retention times (5.1–5.35 minutes) . Quantification involves calibration curves with internal standards and normalization to unconjugated cholic acid levels. Gender-specific metabolic ratios (glucuronide/unconjugated precursor) are calculated using rank-sum tests for statistical significance .

What methodologies are employed to synthesize and radiolabel this compound for pharmacokinetic studies?

Basic Research Question

Synthesis starts with cholic acid methyl ester as a precursor, followed by acetylation and mesylation at hydroxyl groups. Radiolabeling (e.g., with ³H or ¹⁸F) requires purification via HPLC and validation using competitive inhibition assays (e.g., against [³H]estradiol-17β-glucuronide) to confirm binding specificity . Detailed protocols for precursor preparation are provided in supplementary materials of kinetic studies .

How does this compound interact with transport proteins like OATP1B1, and what structural features influence its inhibitory potency?

Advanced Research Question

this compound acts as a competitive inhibitor of OATP1B1, with inhibition potency (Ki) dependent on hydroxyl group positioning. For example, lithocholic acid (1.2 μM Ki) with one hydroxyl group at C3 shows stronger inhibition than cholic acid (25.0 μM Ki), which has three hydroxyl groups . Polar groups at C7/C12 reduce affinity, while sulfonate or glycine substitutions at C17 minimally affect activity . Kinetic studies use nonlinear regression fitting (Enzyme Kinetics Module, SigmaPlot) to determine inhibition type (competitive vs. noncompetitive) .

What are the implications of altered this compound levels in urine or serum for renal or hepatic dysfunction?

Basic Research Question

Decreased urinary this compound in diabetic nephropathy (DN) rats correlates with perturbed renal excretion and accumulation of uremic toxins (e.g., uric acid), indicating impaired glucuronidation pathways . In bile acid synthesis disorders, elevated serum levels (e.g., in Zellweger syndrome) reflect defective conjugation enzymes, confirmed via LSIMS and GC-MS profiling .

How do demographic factors like gender influence this compound serum concentrations?

Advanced Research Question

Gender differences in serum concentrations are significant (p<0.05), with males showing higher baseline levels of this compound (mean ± SEM: 1.14 ± 1.92 nM) compared to females (0.34 ± 1.73 nM) . These variations are attributed to hormonal regulation of UDP-glucuronosyltransferase (UGT) enzymes. Studies use Wilcoxon/Mann-Whitney tests to validate differences in metabolic ratios .

What advanced computational models predict the binding interactions of this compound with nuclear receptors or transporters?

Advanced Research Question

3D-QSAR CoMFA models analyze steric/electrostatic fields of 21 competitive inhibitors to map OATP1B1’s ligand-binding site. These models highlight the importance of hydrophobic regions near C3 and hydrogen-bonding groups at C24 for substrate recognition . Molecular docking simulations further validate interactions using bile acid derivatives (e.g., taurocholic acid) as reference ligands .

How is this compound integrated into multi-omics frameworks to study metabolic disorders?

Advanced Research Question

In jaundice and obesity models, this compound is linked to bile acid biosynthesis (KEGG pathway map00120) and FXR/RXR activation via metabolomics-LC-MS networks . Multi-omics platforms (e.g., Ingenuity Pathway Analysis) correlate its levels with interleukin-10 signaling and secondary bile acid perturbations, identifying it as a biomarker for cholestasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.